3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole” is a chemical compound with the molecular formula C12H9Cl3N2O2S . It has a molecular weight of 351.64 . This compound is available from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with a cyclopropyl group, a trichlorophenyl group, and a sulfonyl group .Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis and evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), which is significant for developing new therapeutic agents. This work led to the identification of potent and selective COX-2 inhibitors, showcasing the compound's relevance in medicinal chemistry and pharmacology (Penning et al., 1997).
Chemical Transformations and Mechanisms
Research on heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes illustrated the versatility of pyrazole fused analogues in synthesizing complex heterocyclic structures. This study highlights the compound's utility in organic synthesis and the development of new chemical reactions (Chaloner et al., 1992).
Antitumor Activity
A series of 3-(4-chlorophenyl)-[1,2-c]pyrazol(in)es substituted with benzenesulfonamide and other pharmacophores were synthesized and evaluated for their antitumor activity. This demonstrates the compound's potential application in developing new anticancer agents (Rostom, 2006).
Antimicrobial and Cytotoxic Activities
Another study synthesized a new class of sulfone linked bis heterocycles, showing significant antimicrobial activity and cytotoxicity against certain cancer cell lines. This research suggests the compound's utility in developing new antimicrobial and anticancer agents (Muralikrishna et al., 2012).
properties
IUPAC Name |
3-cyclopropyl-1-(2,4,5-trichlorophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O2S/c13-8-5-10(15)12(6-9(8)14)20(18,19)17-4-3-11(16-17)7-1-2-7/h3-7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRBRDODUWKFIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.